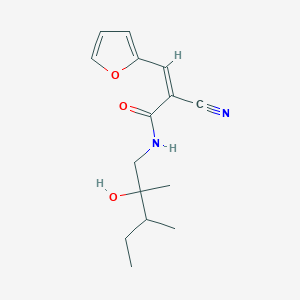

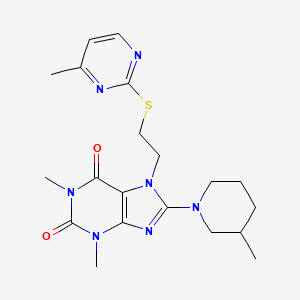

![molecular formula C21H18N2O3S B2930441 2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 2034390-90-2](/img/structure/B2930441.png)

2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . It has been studied for its potential as an anti-tumor agent, specifically for its ability to inhibit the c-Met receptor tyrosine kinase .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2-bromodimedone with cyanothioacetamide has been used to produce 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives . Another method involved the reaction of 4 (0.2 g, 1.2 mmol) with phenyl isothiocyanate (0.160 g, 1.2 mmol) and triethylamine (0.36 g, 3.6 mmol) in dichloromethane (3 ml) .Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied using various techniques such as QSAR (Quantitative Structure-Activity Relationship), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in silico studies . These studies have helped in understanding the structure-activity relationship of these compounds .Chemical Reactions Analysis

The reactivity of similar compounds has been observed to produce different heterocyclic derivatives . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives can be inferred from their synthesis and molecular structure analysis. For instance, the product obtained by the reaction of 4 with phenyl isothiocyanate and triethylamine in dichloromethane was a white solid .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Design

2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid and related compounds have been studied for their roles in chemical synthesis and molecular design. A key aspect of this research is the exploration of novel synthetic methods and the development of new molecules with potential biological activity. For example, compounds featuring the tetrahydrobenzo[d]thiazol moiety have been synthesized through rearrangement processes and explored for their potential in creating new heterocyclic compounds with promising properties (Vasylyev et al., 1999).

Luminescent Materials

Research into luminescent materials has also benefited from the study of compounds related to this compound. Such studies involve the synthesis of stilbenecarboxylic acids and their derivatives, which form non-covalent complexes showing strong photoluminescence. This area of research is crucial for the development of new materials for optical applications (Osterod et al., 2001).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of compounds related to this compound have been a significant area of research. Studies have shown that derivatives of benzothiazole-6-carboxylic acid exhibit good to moderate activity against various microorganisms, highlighting their potential in developing new antibacterial and antifungal agents (Chavan & Pai, 2007).

Vibrational Spectroscopy and Molecular Structure

The molecular structure and vibrational spectroscopy of compounds with carboxylic acid functionalities have been studied to understand their physical and chemical properties better. Research in this area focuses on the structure of protonation sites and the formation of hydrogen bonds, providing insights into the molecular interactions and behaviors of such compounds (Khuu et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound interacts with CK2 and GSK3β, inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Biochemical Pathways

The compound affects the biochemical pathways involving CK2 and GSK3β . By inhibiting these kinases, the compound prevents the deactivation of PTEN, thereby disrupting the normal functioning of these pathways .

Pharmacokinetics

The compound has shown high dual kinase inhibitory activity at a concentration of 19 μM against CK2 and 067 μM against GSK3β , suggesting that it may have good bioavailability.

Result of Action

The inhibition of CK2 and GSK3β by the compound prevents the deactivation of PTEN . This can lead to a decrease in tumor growth, as PTEN is a tumor suppressor protein .

Orientations Futures

The compound and its derivatives show promise as potential anti-tumor agents. Future research could focus on further optimizing the structure of these compounds to enhance their inhibitory activity against the c-Met receptor tyrosine kinase . Additionally, further in vitro and in vivo studies are needed to confirm their efficacy and safety .

Analyse Biochimique

Biochemical Properties

This compound has been found to interact with enzymes such as Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These interactions are crucial as they are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Cellular Effects

2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can influence cell function by preventing PTEN deactivation more efficiently . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting both CK2 and GSK3β simultaneously to prevent PTEN deactivation . This inhibition is achieved through binding interactions with these enzymes, leading to changes in gene expression .

Propriétés

IUPAC Name |

2-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c24-19(23-21-22-17-11-5-6-12-18(17)27-21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(25)26/h1-4,7-10H,5-6,11-12H2,(H,25,26)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSBLYYZTOKNKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

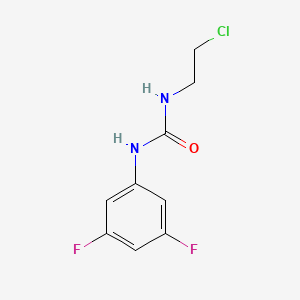

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2930363.png)

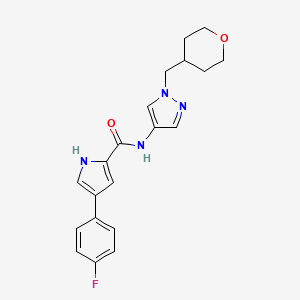

![N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2930367.png)

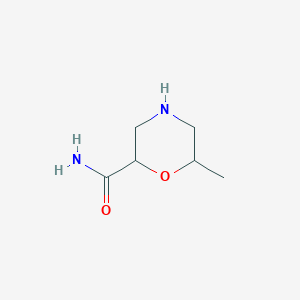

![(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2930369.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2930371.png)

![3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2930372.png)

![N-(2-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2930374.png)

![Tert-butyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N-methylcarbamate](/img/structure/B2930375.png)